2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
The compound 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a pyrazolo-pyridazine derivative featuring a thioether linkage at position 7 and a pyrrolidin-1-yl ethanone moiety. Its structure comprises:
- A pyrazolo[3,4-d]pyridazine core, a bicyclic heterocycle known for pharmacological relevance.
- p-Tolyl and isopropyl groups at positions 1 and 4, respectively, enhancing lipophilicity and steric bulk.
- A thioether bridge (-S-) at position 7, which may influence electronic properties and metabolic stability.
- A pyrrolidin-1-yl ethanone substituent, likely contributing to solubility and target binding.
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-14(2)19-17-12-22-26(16-8-6-15(3)7-9-16)20(17)21(24-23-19)28-13-18(27)25-10-4-5-11-25/h6-9,12,14H,4-5,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTPDNIFJCOURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)N4CCCC4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs in Pyrazolo-Pyrimidine and Pyridazine Families
Functional and Pharmacological Insights
Core Heterocycle Variations: The target compound’s pyrazolo-pyridazine core differs from the pyrazolo-pyrimidine cores in –2. Imidazo-pyrrolo-pyrazine cores in patented compounds prioritize fused ring systems for kinase binding, whereas the target compound’s simpler core may favor synthetic accessibility.
Substituent Effects: Thioether Linkage: Both the target compound and ’s derivatives (2–10) utilize thioether bridges. However, the target’s linkage connects to a pyridazine ring, while ’s connects to phenacyl groups, which may confer distinct steric and electronic profiles . Ethanone Moieties: The pyrrolidin-1-yl ethanone group in the target compound contrasts with ’s tetrahydro-2H-pyran-4-yl or pyrimidin-2-yl ethanones. Pyrrolidine’s cyclic amine may enhance solubility compared to aromatic substituents .
Synthetic Strategies :
- The target compound’s synthesis likely parallels ’s use of nucleophilic substitution (e.g., thiol attack on halogenated intermediates) , while employs phenacyl chloride reactions for thioether formation .
Isomerization and Stability :
- highlights isomerization in pyrazolo-triazolopyrimidines (e.g., 7 → 6), suggesting that the target compound’s substituents (e.g., isopropyl, p-tolyl) may similarly influence conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
